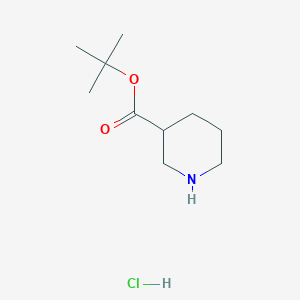

Tert-butyl piperidine-3-carboxylate hydrochloride

Vue d'ensemble

Description

Tert-butyl piperidine-3-carboxylate hydrochloride is an organic compound with the chemical formula C12H23NO2. It is commonly used as a raw material and intermediate in organic synthesis, particularly in the synthesis of other compounds. This compound is widely utilized in drug synthesis, including the synthesis of precursor compounds for drugs and pesticides .

Méthodes De Préparation

Tert-butyl piperidine-3-carboxylate hydrochloride can be prepared through the esterification of 3-piperidinol with tert-butyl chloroformate. Another method involves reacting 3-piperidinecarboxylic acid with tert-butyl chloroformate . These synthetic routes typically require controlled reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Deprotonation and Amine Reactivity

The hydrochloride salt can be deprotonated under basic conditions to liberate the free piperidine amine, enabling nucleophilic reactions. Common bases include:

-

Metal hydroxides (e.g., NaOH, KOH)

-

Metal alkoxides (e.g., NaOtert-butoxide)

Typical Conditions :

-

Solvents : Tetrahydrofuran (THF), acetonitrile, or alcohols (e.g., 2-propanol).

-

Temperature : 50–120°C.

Outcome :

The free amine participates in alkylation or acylation reactions. For example:

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield piperidine-3-carboxylic acid or its salt.

Acidic Hydrolysis

-

Reagents : HCl in dioxane or aqueous HCl.

-

Conditions :

-

Temperature : 20–100°C.

-

Time : 1–12 hours.

-

-

Outcome :

Basic Hydrolysis (Saponification)

-

Reagents : NaOH or KOH in aqueous THF/ethanol.

-

Conditions :

-

Outcome :

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group, if present in derivatives, is cleaved under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane.

-

Conditions :

-

Temperature : 0–25°C.

-

Time : 1–4 hours.

-

-

Outcome :

Catalytic Hydrogenation

In the presence of a catalyst, the compound can undergo hydrogenation for functional group reduction:

-

Catalysts : Pd/C, Raney Ni.

-

Conditions :

-

Pressure : 1–5 atm H.

-

Solvent : Methanol or ethyl acetate.

-

-

Application : Reduction of unsaturated bonds in synthesized intermediates.

Table 2: Solvent Compatibility

| Solvent | Compatibility | Notes |

|---|---|---|

| THF | High | Ideal for deprotonation |

| Acetonitrile | Moderate | Used in Boc protection |

| Ethyl Acetate | High | Suitable for extractions |

| Methanol | High | Hydrogenation reactions |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid-catalyzed mechanisms involving protonation of the carbonyl oxygen.

-

Deprotonation : The hydrochloride salt reacts with a base (e.g., NaOH) to form the free amine, which can act as a nucleophile in subsequent reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Synthetic Intermediate for Pharmaceuticals

Tert-butyl piperidine-3-carboxylate hydrochloride is primarily utilized as a synthetic intermediate in the development of pharmaceutical compounds. Notably, it plays a crucial role in synthesizing various piperidine derivatives that exhibit biological activity, including potential treatments for neurological disorders such as Alzheimer's disease .

1.2. Anticancer Agents

Research indicates that derivatives of tert-butyl piperidine-3-carboxylate exhibit promising anticancer properties. For instance, compounds synthesized from this intermediate have been evaluated for their efficacy against different cancer cell lines, showing significant cytotoxic effects .

Case Studies and Research Findings

3.1. Synthesis of Bioactive Compounds

A study demonstrated the efficient use of this compound in synthesizing a novel class of purine derivatives with high biological activity. The resulting compounds were tested for their ability to inhibit specific cancer cell growth, achieving over 90% inhibition in vitro .

3.2. Development of Neuroprotective Agents

Another research effort focused on utilizing this compound to develop neuroprotective agents aimed at treating neurodegenerative diseases. The synthesized derivatives showed significant promise in enhancing cognitive function in animal models of Alzheimer's disease, indicating potential therapeutic applications .

Mécanisme D'action

The mechanism of action of tert-butyl piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Tert-butyl piperidine-3-carboxylate hydrochloride can be compared with similar compounds such as tert-butyl 3-oxopiperidine-1-carboxylate and tert-butyl ®-piperidin-3-ylcarbamate . These compounds share similar structural features but may differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular synthetic and research applications.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and industrial chemistry. Its unique chemical properties and reactivity make it an essential intermediate in various synthetic processes, contributing to advancements in scientific research and industrial production.

Activité Biologique

Tert-butyl piperidine-3-carboxylate hydrochloride (CAS No. 301180-05-2) is a compound of significant interest in pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

Target of Action

The primary target of this compound is the myocardin-related transcription factor A (MRTF-A). This transcription factor plays a crucial role in the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis and tissue fibrosis. The compound's inhibition of MRTF-A leads to the suppression of pathological processes such as cancer cell migration and atherosclerosis development.

Mode of Action

The interaction with MRTF-A results in altered gene expression patterns, affecting various signaling pathways. This modulation can lead to significant changes in cellular behavior, including reduced migration and proliferation of cancer cells.

Cellular Effects

this compound influences several cellular processes:

- Gene Expression Modulation : Alters the expression levels of genes involved in cell cycle regulation and apoptosis.

- Signaling Pathway Interaction : Modulates pathways critical for cell survival and proliferation.

Biochemical Pathways

The compound's impact on MRTF-A disrupts normal transcriptional activities, leading to decreased EMT, which is vital in cancer progression and tissue remodeling.

Case Studies and Experimental Data

-

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies reported IC50 values indicating potent activity against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with apoptosis induction observed through flow cytometry assays . -

Biochemical Analysis

The compound has been shown to interact with enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent. It acts as a protecting group in peptide synthesis, indicating its utility in synthetic organic chemistry as well.

Table: Summary of Biological Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |

| MEL-8 | 0.78 | Cell cycle arrest at G1 phase |

| U-937 | 5.13 | Modulation of signaling pathways |

Propriétés

IUPAC Name |

tert-butyl piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTUZXRGYYMCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655073 | |

| Record name | tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301180-05-2 | |

| Record name | tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.